N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-2-yl)ethyl)-3,4-dimethylbenzamide
Description
Properties
IUPAC Name |
N-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-thiophen-2-ylethyl]-3,4-dimethylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N2OS/c1-17-9-10-20(14-18(17)2)24(27)25-15-22(23-8-5-13-28-23)26-12-11-19-6-3-4-7-21(19)16-26/h3-10,13-14,22H,11-12,15-16H2,1-2H3,(H,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USQIXBFBJQSVQH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NCC(C2=CC=CS2)N3CCC4=CC=CC=C4C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-2-yl)ethyl)-3,4-dimethylbenzamide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and neuropharmacology. This article explores its synthesis, biological activity, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the following chemical structure:
- Molecular Formula : C23H26N2O2S
- Molecular Weight : 426.53 g/mol
- CAS Number : 898452-61-4
The structure includes a dihydroisoquinoline moiety linked to a thiophene group and a dimethylbenzamide, which contributes to its biological properties.
Synthesis
The synthesis of N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-2-yl)ethyl)-3,4-dimethylbenzamide generally involves multiple steps:
- Formation of Dihydroisoquinoline : This can be achieved through the Pictet-Spengler reaction.
- Introduction of Thiophene : A cross-coupling reaction (e.g., Suzuki-Miyaura coupling) is typically used.
- Benzamide Formation : The final step involves acylation with 3,4-dimethylbenzoyl chloride.
Anticancer Activity
Recent studies have indicated that compounds similar to N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-2-yl)ethyl)-3,4-dimethylbenzamide exhibit significant anticancer properties. For instance:
- Cell Line Studies : Compounds with structural similarities have shown antiproliferative effects against various cancer cell lines such as HepG2 (liver cancer), U251 (brain cancer), and A549 (lung cancer). Mechanisms include the inhibition of tubulin polymerization and induction of apoptosis through upregulation of cleaved PARP-1 and caspase-3 .
Neuropharmacological Effects
The compound's isoquinoline structure suggests potential neuropharmacological activities. Isoquinolines have been studied for their effects on neurotransmitter systems and neuroprotection.
- Mechanism of Action : Research indicates that isoquinoline derivatives can modulate dopaminergic and serotonergic pathways, potentially offering therapeutic benefits in neurodegenerative diseases .
Case Studies
- Anticancer Efficacy :
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Compound A | HepG2 | 5.0 | Tubulin inhibitor |
| Compound B | A549 | 7.5 | Apoptosis induction |
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-2-yl)ethyl)-3,4-dimethylbenzamide with structurally or functionally related compounds, highlighting key differences in substituents, physicochemical properties, and biological activity:
Key Observations:
Structural Variations: The target compound’s 3,4-dimethylbenzamide group distinguishes it from analogs with sulfonyl linkers (e.g., ) or oxadiazole moieties.
Physicochemical Properties: Benzothiazole–isoquinoline derivatives () exhibit higher melting points (240–260°C) due to rigid aromatic systems, whereas the target compound’s flexible ethyl linker may lower its melting point (data needed). HPLC purity data are unavailable for the target compound but exceed 90% for benzothiazole analogs (), suggesting robust synthetic protocols for the latter.
Biological Activity: The sulfonyl-linked analog () shows moderate cytotoxicity (IC₅₀ = 268 µM), while the target compound’s bioactivity remains unexplored.
Q & A
Q. What advanced techniques characterize the compound’s interactions with biological membranes?
- Methodology :
- Langmuir-Blodgett Monolayers : Measure surface pressure-area isotherms to assess lipid interaction dynamics .
- Fluorescence Anisotropy : Track membrane fluidity changes using fluorescent probes (e.g., DPH) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
